20-Hydroxydexamethasone

Metabolite identification Human pharmacokinetics Anti-doping analysis

20-Hydroxydexamethasone, also known as 20-dihydrodexamethasone, is a minor but structurally distinct metabolite of the potent synthetic glucocorticoid dexamethasone. As a product of side-chain reduction at the C20 position, it is found in low abundance in human and animal urine following dexamethasone administration , and is also classified as a related impurity in dexamethasone pharmaceutical formulations.

Molecular Formula C22H31FO5
Molecular Weight 394.5 g/mol
CAS No. 55879-48-6
Cat. No. B12300998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxydexamethasone
CAS55879-48-6
Molecular FormulaC22H31FO5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(CO)O)O)C)O)F)C
InChIInChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-18,24,26-28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,18?,19+,20+,21+,22+/m1/s1
InChIKeyYEIWLFZTBMWOCO-OHPOEQDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Hydroxydexamethasone (CAS 55879-48-6): A Critical Dexamethasone Metabolite and Impurity for Analytical and Metabolic Research


20-Hydroxydexamethasone, also known as 20-dihydrodexamethasone, is a minor but structurally distinct metabolite of the potent synthetic glucocorticoid dexamethasone [1]. As a product of side-chain reduction at the C20 position, it is found in low abundance in human and animal urine following dexamethasone administration [1], and is also classified as a related impurity in dexamethasone pharmaceutical formulations . This compound serves as a crucial analytical reference standard for metabolism studies, anti-doping control, and pharmaceutical quality assessment [1].

Why 20-Hydroxydexamethasone Cannot Be Substituted by Dexamethasone or 6β-Hydroxydexamethasone in Analytical and Metabolic Studies


Generic substitution of dexamethasone metabolites or impurities in analytical workflows is invalid due to their distinct physicochemical and biochemical properties. While 20-hydroxydexamethasone and the major metabolite 6β-hydroxydexamethasone are both hydroxylated derivatives of dexamethasone, they differ fundamentally in their site of metabolism (C20 side-chain reduction vs. B-ring 6β-hydroxylation), resulting in different chromatographic retention times and mass spectrometric fragmentation patterns [1]. In rat metabolism studies, unchanged dexamethasone accounted for 13.6% of urinary radioactivity, 6-hydroxydexamethasone for 7.4%, and 20-dihydrodexamethasone for only 1.1% [2]. This quantitative difference demonstrates that using the more abundant 6β-hydroxydexamethasone as a surrogate for the minor 20-hydroxy metabolite would lead to significant quantification errors in pharmacokinetic modeling or anti-doping testing.

Quantitative Evidence for the Differentiated Use of 20-Hydroxydexamethasone in Analytical and Pharmacokinetic Studies


Minor Metabolite Identity: 20-Hydroxydexamethasone vs. Major 6β-Hydroxydexamethasone in Human Urine

In a controlled human study where adult male volunteers received a 10 mg oral dose of dexamethasone, the major urinary excretion products were identified as isomeric 6-hydroxy metabolites. In contrast, unchanged dexamethasone and its 20-hydroxy metabolite were found in only minor quantities [1]. This directly differentiates 20-hydroxydexamethasone from 6β-hydroxydexamethasone, establishing it as a minor, yet distinct, metabolic pathway.

Metabolite identification Human pharmacokinetics Anti-doping analysis GC-MS

Quantitative Urinary Excretion: 20-Dihydrodexamethasone vs. Unchanged Dexamethasone and 6-Hydroxydexamethasone in Rats

A radiolabeled study in male rats quantified the urinary excretion of dexamethasone and its metabolites over four days. Unchanged dexamethasone accounted for 13.6% of the administered radioactivity, 6-hydroxydexamethasone for 7.4%, and 20-dihydrodexamethasone (20-hydroxydexamethasone) for only 1.1% [1]. This provides precise, quantitative differentiation among the three key analytes in a common preclinical model.

Quantitative metabolism Rodent model Drug excretion Preclinical PK

Species-Specific Metabolic Significance: 20-Dihydrodexamethasone in Equine vs. Rat and Human

In equine male castrates, the metabolic profile of dexamethasone is significantly different from that in rats and humans. Specifically, 20-dihydrodexamethasone, along with 6-hydroxydexamethasone and 6-hydroxy-17-oxodexamethasone, together account for approximately 60% of urinary radioactivity [1]. This contrasts sharply with rat data, where 20-dihydrodexamethasone represents only 1.1% of urinary excretion [2], and human data, where it is a minor component [3].

Comparative metabolism Equine pharmacology Species differences Veterinary PK

Analytical Differentiator: 20-Hydroxydexamethasone as a Distinct GC-MS Target with Defined Kovats Retention Index

In gas chromatography-mass spectrometry (GC-MS) analysis, 20-hydroxydexamethasone, as its methoxime-trimethylsilyl (MO-TMS) derivative, exhibits a specific Kovats Retention Index (RI) of 3423 on a non-polar cross-linked methylsilicone capillary column [1]. This RI value provides a reproducible, instrument-independent metric for identifying the compound, differentiating it from dexamethasone and other metabolites like 6-hydroxydexamethasone, which would have distinct RI values under the same conditions.

Analytical chemistry GC-MS Reference standard Chromatography

Optimal Research and Industrial Applications for 20-Hydroxydexamethasone (CAS 55879-48-6) Based on Quantitative Differentiation


Pharmacokinetic and Metabolism Studies in Equine and Preclinical Models

Due to its significant contribution (approx. 60% of urinary metabolites) in horses [1], 20-hydroxydexamethasone is a critical analyte for veterinary pharmacology studies. Researchers quantifying dexamethasone metabolism and excretion in equine models must use a certified reference standard for this compound to ensure accurate analytical methods, as it represents a major metabolic pathway distinct from humans and rodents [1]. For rodent studies, while a minor metabolite (1.1%), its quantification is essential for building complete mass balance and pharmacokinetic models [2].

Anti-Doping Control and Forensic Toxicology

As a confirmed minor metabolite in human urine following dexamethasone administration [1], 20-hydroxydexamethasone serves as a specific marker for dexamethasone use in anti-doping testing. Its detection, using the established GC-MS Kovats Retention Index of 3423 [3], can help confirm exogenous glucocorticoid exposure, complementing the detection of the major 6β-hydroxy metabolite and parent drug. The availability of a high-purity reference standard is essential for method validation and quantification in WADA-accredited laboratories.

Pharmaceutical Quality Control and Impurity Profiling

In pharmaceutical manufacturing, 20-hydroxydexamethasone is classified as Dexamethasone Impurity 35 [1]. Quality control (QC) laboratories require a reference standard of this specific compound to develop and validate HPLC or GC-MS methods for the detection and quantification of related substances in dexamethasone active pharmaceutical ingredient (API) and finished drug products. Using a certified impurity standard ensures compliance with regulatory guidelines (e.g., ICH Q3A) for impurity profiling and stability studies.

Development and Validation of Bioanalytical Methods

Analytical chemists developing LC-MS/MS or GC-MS methods for the simultaneous quantification of dexamethasone and its metabolites in complex biological matrices (e.g., plasma, urine, tissues) require 20-hydroxydexamethasone as a reference standard for method optimization. Its distinct chromatographic behavior (Kovats RI of 3423) [3] and quantitative scarcity in human samples [2] make it a challenging but essential analyte for achieving method specificity and accuracy, particularly when differentiating it from other structurally similar metabolites.

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